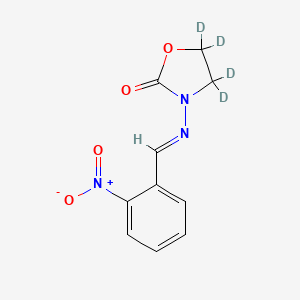

2-NP-AOZ-d4

Description

Contextualization within Modern Analytical Chemistry Research

In the field of analytical chemistry, the pursuit of precision and accuracy in the quantification of chemical substances is paramount. 2-NP-AOZ-d4, a stable isotope-labeled compound, serves as a vital tool in this endeavor. smolecule.com It is a deuterated analog of 2-NP-AOZ, which is a derivatized metabolite of the nitrofuran antibiotic, furazolidone (B1674277). medchemexpress.commedchemexpress.com The parent drug, furazolidone, is metabolized in the body to a tissue-bound residue, 3-amino-2-oxazolidinone (B196048) (AOZ). medchemexpress.com For analytical purposes, AOZ is often derivatized with 2-nitrobenzaldehyde (B1664092) to form 2-NP-AOZ, enhancing its detectability. researchgate.net The development and use of this compound underscores the broader trend in analytical chemistry towards methods that can unequivocally identify and quantify trace levels of compounds in complex matrices.

Role as a Deuterated Internal Standard in Advanced Quantitative Methodologies

The primary and most crucial application of this compound is as a deuterated internal standard, particularly in conjunction with mass spectrometry (MS) based techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). smolecule.com Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to account for variations in instrument response.

The use of a deuterated standard like this compound is particularly advantageous. Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen. By replacing four hydrogen atoms with deuterium atoms in the 2-NP-AOZ molecule, this compound is created. veeprho.comscbt.com This isotopic labeling results in a compound that is chemically identical to its non-deuterated counterpart (the analyte) and thus exhibits nearly identical behavior during sample extraction, derivatization, and chromatographic separation. smolecule.com However, its increased mass allows it to be distinguished from the native analyte by the mass spectrometer. smolecule.com This co-elution and differential detection enable highly accurate quantification, as any variations affecting the analyte will similarly affect the internal standard, allowing for reliable normalization of the results. smolecule.comveeprho.com

Overview of Key Research Domains Employing this compound

The application of this compound is predominantly in regulatory and research laboratories focused on food safety and veterinary medicine. lgcstandards.comlgcstandards.com Due to concerns about the potential carcinogenic effects of nitrofuran drug residues in food products of animal origin, their use in food-producing animals has been banned in many countries. uq.edu.au Consequently, sensitive and reliable methods are required to monitor for the illegal use of these drugs.

This compound is instrumental in methods developed to detect and quantify residues of furazolidone (via its metabolite AOZ) in various food matrices. sigmaaldrich.comalfa-chemistry.com Research studies have documented its use in the analysis of samples such as:

Poultry meat. researchgate.netsigmaaldrich.com

Fish and shrimp. uq.edu.ausigmaaldrich.com

Milk. researchgate.netsigmaaldrich.com

Honey. medchemexpress.comresearchgate.netsigmaaldrich.com

Eggs. alfa-chemistry.com

These analytical methods, underpinned by the use of this compound, allow for the enforcement of food safety regulations and contribute to the protection of public health. uq.edu.aulgcstandards.com The compound is also utilized in pharmaceutical research to investigate the pharmacokinetics and metabolism of nitro compounds. veeprho.com

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1007478-57-0 | scbt.com |

| Molecular Formula | C₁₀H₅D₄N₃O₄ | veeprho.comscbt.com |

| Molecular Weight | 239.22 g/mol | veeprho.comscbt.comnih.gov |

| IUPAC Name | 4,4,5,5-tetradeuterio-3-[(E)-(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one | lgcstandards.com |

| Appearance | Pale Yellow to Light Green Solid | |

| Purity | >95% (HPLC) | lgcstandards.com |

| Solubility | Soluble in Chloroform (Slightly), Ethyl Acetate (B1210297) (Slightly) | |

| Storage Temperature | -20°C |

Structure

3D Structure

Properties

CAS No. |

1007478-57-0 |

|---|---|

Molecular Formula |

C10H9N3O4 |

Molecular Weight |

239.22 g/mol |

IUPAC Name |

4,4,5,5-tetradeuterio-3-[(Z)-(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C10H9N3O4/c14-10-12(5-6-17-10)11-7-8-3-1-2-4-9(8)13(15)16/h1-4,7H,5-6H2/b11-7-/i5D2,6D2 |

InChI Key |

OHYXOGZWSSNLON-KGRNULLJSA-N |

SMILES |

C1COC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-] |

Isomeric SMILES |

[2H]C1(C(OC(=O)N1/N=C\C2=CC=CC=C2[N+](=O)[O-])([2H])[2H])[2H] |

Canonical SMILES |

C1COC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-] |

Synonyms |

3-[[(2-Nitrophenyl)methylene]amino]-2-oxazolidinone-d4; 3-[(o-Nitrobenzylidene)_x000B_amino]-2-oxazolidinone-d4; |

Origin of Product |

United States |

Methodological Advancements in Analytical Chemistry Utilizing 2 Np Aoz D4

Principles of Isotope Dilution Mass Spectrometry (IDMS) Enhanced by 2-NP-AOZ-d4

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the precise determination of elemental and molecular concentrations. osti.gov The use of isotopically labeled compounds like this compound significantly enhances the accuracy and reliability of IDMS methods. smolecule.com

Theoretical Basis of Deuterium (B1214612) Labeling for Quantification Precision

The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched standard (the "spike"), such as this compound, to a sample containing the analyte of interest (AOZ). osti.gov this compound is a deuterated analog of 2-NP-AOZ, the derivatized form of the furazolidone (B1674277) metabolite AOZ. medchemexpress.com The deuterium labeling, where hydrogen atoms in the 2-NP-AOZ molecule are replaced with deuterium, results in a compound with a higher molecular weight but nearly identical chemical and physical properties to the unlabeled analyte. lgcstandards.comsmolecule.com

During mass spectrometric analysis, the instrument can differentiate between the labeled (this compound) and unlabeled (2-NP-AOZ) compounds based on their mass-to-charge ratio. smolecule.com By measuring the ratio of the two isotopes in the sample after spiking, and knowing the exact amount of the labeled standard added, the concentration of the native analyte in the original sample can be calculated with high precision. osti.gov This method effectively corrects for any losses of the analyte that may occur during sample preparation and analysis, as both the labeled and unlabeled compounds will be affected proportionally. smolecule.com

Compensation for Matrix Effects in Complex Biological and Environmental Matrices

Biological and environmental samples, such as poultry, fish, honey, and milk, are often complex matrices containing numerous compounds that can interfere with the analysis. sigmaaldrich.comnih.gov These interferences, known as matrix effects, can either suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification. nih.govnih.gov

The use of a stable isotope-labeled internal standard like this compound is a highly effective strategy to compensate for these matrix effects. smolecule.comnih.govresearchgate.net Because this compound has virtually identical physicochemical properties to the derivatized analyte, it co-elutes during chromatography and experiences the same matrix effects. smolecule.comnih.gov By calculating the ratio of the analyte response to the internal standard response, the variations caused by matrix effects are effectively normalized, leading to a more accurate and reliable quantification of the analyte. nih.gov

Development and Optimization of Chromatographic-Mass Spectrometric Methods Employing this compound

The development of robust analytical methods is crucial for the accurate detection and quantification of banned substances. The use of this compound as an internal standard has been pivotal in the optimization of various chromatographic-mass spectrometric techniques for the analysis of nitrofuran metabolites. sigmaaldrich.comnih.gov

Ultra-High Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) Methodologies

UHPLC-MS/MS has emerged as a powerful and widely used technique for the analysis of nitrofuran metabolites in various food matrices due to its high sensitivity, selectivity, and speed. uq.edu.aunih.govirispublishers.com In these methods, this compound serves as an essential internal standard for the quantification of AOZ. sigmaaldrich.comnih.gov

The typical workflow involves the extraction of nitrofuran metabolites from the sample, followed by hydrolysis and derivatization with 2-nitrobenzaldehyde (B1664092) (2-NBA) to form their respective 2-nitrophenyl (2-NP) derivatives, including 2-NP-AOZ. uq.edu.aunih.gov The sample extract, spiked with a known amount of this compound, is then injected into the UHPLC system for separation. The separated compounds are subsequently introduced into the tandem mass spectrometer for detection and quantification. nih.govresearchgate.net The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both 2-NP-AOZ and this compound are monitored, ensuring high selectivity and minimizing interferences. nih.govnatsep.co.za

Several studies have detailed the optimization of UHPLC-MS/MS methods for the analysis of nitrofuran metabolites. These optimizations often involve the selection of appropriate columns, mobile phases, and MS parameters to achieve the best chromatographic separation and detection sensitivity. nih.govresearchgate.netnih.gov

Table 1: Example of UHPLC-MS/MS Parameters for 2-NP-AOZ and this compound Analysis

| Parameter | 2-NP-AOZ | This compound |

| Precursor Ion (m/z) | 236.0 | 240.0 |

| Product Ion 1 (m/z) | 134.1 | 134.0 |

| Product Ion 2 (m/z) | 104.0 | - |

| Collision Energy (eV) | 17 | 17 |

| Cone Voltage (V) | 116 | 111 |

Note: The values in this table are illustrative and may vary depending on the specific instrument and method. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

While LC-MS/MS is more commonly employed, GC-MS methodologies have also been developed for the analysis of nitrofuran metabolites. In these methods, the derivatized metabolites, including 2-NP-AOZ, are analyzed using a gas chromatograph coupled to a mass spectrometer. Similar to LC-MS/MS, this compound is used as an internal standard to ensure accurate quantification. sigmaaldrich.comiaea.org

The sample preparation for GC-MS analysis is similar to that for LC-MS/MS, involving extraction, hydrolysis, and derivatization. iaea.org The choice between LC-MS/MS and GC-MS often depends on the specific requirements of the analysis, including the nature of the sample matrix and the desired sensitivity.

Methodological Validation Frameworks for this compound Based Assays in Research

To ensure the reliability and accuracy of analytical results, methods utilizing this compound must be rigorously validated. Validation frameworks, often guided by international standards such as those from the European Union, are established to assess various performance characteristics of the method. uq.edu.auvetdergikafkas.orgresearchgate.net

Key validation parameters include:

Specificity: The ability of the method to unequivocally identify the target analyte without interference from other compounds in the matrix. uq.edu.au

Linearity: The range over which the instrumental response is directly proportional to the analyte concentration. vetdergikafkas.org

Accuracy (Recovery): The closeness of the measured concentration to the true value, often assessed by analyzing spiked samples at different concentration levels. uq.edu.auvetdergikafkas.org

Precision (Repeatability and Reproducibility): The degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the same and different conditions, respectively. researchgate.netvetdergikafkas.org

Decision Limit (CCα) and Detection Capability (CCβ): CCα is the limit at and above which it can be concluded with a certain probability that a sample is non-compliant. CCβ is the smallest content of the substance that may be detected, identified, and/or quantified in a sample with a certain probability. vetdergikafkas.orgvliz.be

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. science.gov

Numerous studies have reported the successful validation of analytical methods for nitrofuran metabolites using this compound as an internal standard, demonstrating the robustness and reliability of these assays for regulatory monitoring and research. uq.edu.auresearchgate.netresearchgate.netvetdergikafkas.orgresearchgate.netvliz.be

Table 2: Summary of Compound Names

| Abbreviation/Name | Full Chemical Name |

| This compound | 4,4,5,5-tetradeuterio-3-[(E)-(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one |

| AOZ | 3-amino-2-oxazolidinone (B196048) |

| Furazolidone | 3-[[(5-nitro-2-furanyl)methylene]amino]-2-oxazolidinone |

| 2-NP-AOZ | 3-[[(2-nitrophenyl)methylene]amino]-2-oxazolidinone |

| 2-NBA | 2-nitrobenzaldehyde |

| AMOZ | 3-amino-5-morpholinomethyl-2-oxazolidinone |

| AHD | 1-aminohydantoin |

| SEM | Semicarbazide |

| 2-NP-AHD | 1-[[(2-nitrophenyl)methylene]amino]hydantoin |

| 2-NP-AMOZ | 5-morpholinomethyl-3-[[(2-nitrophenyl)methylene]amino]-2-oxazolidinone |

| 2-NP-SEM | 2-[(2-nitrophenyl)methylene]semicarbazide |

| AMOZ-d5 | 3-amino-5-(morpholinomethyl-d5)-2-oxazolidinone |

| AHD-13C3 | 1-amino-(2,4,5-13C3)hydantoin |

| SEM-13C-15N2 | (13C, 15N2)Semicarbazide |

Advanced Sample Preparation Techniques in Conjunction with this compound

The use of this compound as an internal standard is integral to modern analytical methods for detecting the furazolidone metabolite, 3-amino-2-oxazolidinone (AOZ). vetdergikafkas.orgmedchemexpress.com This stable isotope-labeled compound allows for the correction of analyte losses during sample preparation and instrumental analysis, thereby improving the accuracy and precision of quantitative results. smolecule.com

Solid-Phase Extraction (SPE) is a widely used technique for sample clean-up and concentration prior to chromatographic analysis. In the context of analyzing nitrofuran metabolites, SPE protocols are often employed to remove interfering matrix components from complex samples such as poultry, fish, and milk. The use of this compound as an internal standard spiked into the sample before extraction helps to monitor and correct for the recovery of the target analyte, AOZ, throughout the SPE process.

Recent advancements have focused on optimizing SPE sorbents and elution solvents to improve the recovery of derivatized nitrofuran metabolites. While specific studies detailing SPE enhancements exclusively for this compound are not prevalent, the general methodologies for its parent compound, AOZ, are directly applicable. For instance, various SPE cartridges, such as Oasis HLB and C18, are commonly used for the extraction of nitrofuran metabolites. The choice of sorbent depends on the sample matrix and the physicochemical properties of the analytes.

Alternatives to traditional SPE, such as solid-phase microextraction (SPME), have also been explored for the determination of nitrofuran metabolites. SPME offers advantages such as reduced solvent consumption and integration of sampling, extraction, and concentration into a single step.

Table 1: Comparison of Sample Preparation Techniques

| Technique | Principle | Advantages with this compound | Common Applications |

| Solid-Phase Extraction (SPE) | Analyte partitioning between a solid and liquid phase. | Accurate recovery assessment. | Analysis of nitrofuran metabolites in food matrices like shrimp, poultry, and fish. |

| Liquid-Liquid Extraction (LLE) | Analyte partitioning between two immiscible liquid phases. | Simple, cost-effective, and allows for recovery correction. | Determination of nitrofuran residues in eggs and other animal tissues. vetdergikafkas.orggilbertodenucci.com |

| Accelerated Solvent Extraction (ASE) | Extraction using solvents at elevated temperatures and pressures. | Reduced extraction time and solvent volume, with accurate quantification. | Rapid analysis of nitrofuran metabolites in loach and other seafood. foodhygiene.or.kr |

Liquid-Liquid Extraction (LLE) is a fundamental sample preparation technique that has been optimized for the analysis of nitrofuran metabolites derivatized with 2-nitrobenzaldehyde (2-NBA), which forms 2-NP-AOZ from AOZ. vetdergikafkas.orguq.edu.au The use of this compound as an internal standard is critical in LLE protocols to account for variations in extraction efficiency and potential analyte loss. gilbertodenucci.com

Research has demonstrated that a single liquid-liquid extraction step can be as effective as more time-consuming methods, reducing sample preparation time without compromising recovery. gilbertodenucci.com For example, in the analysis of eggs, a method involving hydrolysis, derivatization, and a single LLE step with ethyl acetate (B1210297) has been validated. vetdergikafkas.org The addition of this compound at the beginning of the procedure allows for the normalization of the results, ensuring accuracy. vetdergikafkas.org

Optimization of LLE parameters, such as the choice of extraction solvent, pH of the aqueous phase, and solvent-to-sample ratio, is crucial for maximizing the recovery of the derivatized metabolites. Ethyl acetate is a commonly used solvent for extracting the 2-NP derivatives of nitrofuran metabolites. vetdergikafkas.org

Table 2: Research Findings on LLE Optimization for 2-NP-AOZ

| Study Focus | Matrix | Key Findings | Reference |

| Rapid Confirmatory Method | Egg | An acidic hydrolysis followed by derivatization and a single LLE with ethyl acetate was effective. | ijtra.com |

| Determination in Poultry and Eggs | Poultry Muscle, Eggs | A one-step LLE was shown to be a viable alternative to SPE, reducing time and cost. | gilbertodenucci.com |

| Effects of Boiling on Residues | Eggs | LLE was used to demonstrate that boiling can increase the detectable levels of AOZ residues. | vetdergikafkas.org |

Accelerated Solvent Extraction (ASE) is a modern technique that utilizes solvents at elevated temperatures and pressures to expedite the extraction process from solid and semi-solid samples. thermofisher.com This method has been successfully integrated into the analytical workflow for determining nitrofuran metabolites, significantly reducing sample preparation times compared to traditional methods.

A study on the determination of nitrofuran metabolites in loach developed a rapid method using ASE that shortened the derivatization and hydrolysis time from over 16 hours to just one hour. foodhygiene.or.kr In this method, this compound would be used as an internal standard to ensure the accuracy of the quantification despite the accelerated conditions. The elevated temperature in ASE facilitates the release of tissue-bound nitrofuran metabolites, and the subsequent derivatization and analysis can proceed more quickly. foodhygiene.or.kr

The integration of ASE provides a high-throughput solution for laboratories that need to analyze a large number of samples for nitrofuran residues. The U.S. EPA has accepted ASE as a standard method for extracting various organic compounds, highlighting its reliability and efficiency. thermofisher.com

Applications of 2 Np Aoz D4 in Specific Research Domains Non Clinical Human

Environmental Monitoring and Contaminant Research Utilizing 2-NP-AOZ-d4

The widespread use of veterinary pharmaceuticals has led to concerns about their persistence and impact on the environment. Analytical methods employing this compound are crucial for monitoring the presence of banned substances like furazolidone (B1674277) in various environmental compartments.

The monitoring of aquatic environments for residues of veterinary drugs is essential for safeguarding ecosystem health and ensuring the safety of water resources. This compound is utilized as an internal standard in sophisticated analytical methods designed to detect and quantify nitrofuran metabolites in aquatic products and water systems. medchemexpress.comuq.edu.auwrc.org.za

Research has focused on developing robust methods, such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), for the simultaneous identification of multiple nitrofuran metabolites in aquatic species. uq.edu.au In these analyses, this compound is added to samples—including fish, shrimp, and other seafood—prior to extraction and analysis. sigmaaldrich.commdpi.com Its presence allows for the correction of any analyte loss during the sample preparation and analysis process, ensuring the final calculated concentration of the target contaminant, AOZ (the metabolite of furazolidone), is accurate. smolecule.comuq.edu.au One study assessing contaminants of emerging concern in water treatment systems listed this compound as an isotopically labeled compound for inclusion in quantitation experiments, highlighting its role in comprehensive water quality assessment. wrc.org.za The detection of these residues is critical, as their presence indicates the illegal use of banned antibiotics in aquaculture, which can have toxicological effects on both aquatic life and human consumers. uq.edu.auacs.org

Veterinary drugs administered to livestock can enter the environment through the application of manure as fertilizer, leading to the contamination of soil and sediments. iaea.org Understanding the persistence and degradation kinetics of these compounds in soil is vital for environmental risk assessment. iaea.org

While specific studies detailing the use of this compound for soil analysis are not extensively documented in the provided sources, the analytical principles are directly transferable. Guidelines for assessing the environmental fate of pesticides and veterinary medicines often require robust analytical methods to track their presence in soil and sediment. iaea.org The use of isotopically labeled internal standards like this compound is a cornerstone of such methods, particularly for LC-MS/MS analysis. This approach would enable researchers to accurately quantify the residue of AOZ in complex soil matrices, providing reliable data on its environmental persistence, mobility, and potential for leaching into groundwater. nih.gov

Atmospheric transport and deposition represent a potential pathway for the widespread distribution of persistent organic pollutants, including residues from agricultural sources. iaea.org Although direct research applying this compound to atmospheric deposition studies is not prominent, the established analytical methodologies are applicable. The high sensitivity and specificity of LC-MS/MS methods, enhanced by the use of internal standards like this compound, would be suitable for analyzing contaminants in atmospheric samples such as rainwater or airborne particulate matter. Such studies could help determine the extent to which veterinary drug residues are transported through the atmosphere and deposited into remote ecosystems.

Soil and Sediment Residue Analysis

Food Science and Agricultural Research Applications of this compound

In food science, this compound is a key component in regulatory monitoring programs and research aimed at ensuring food safety and authenticity. shimadzu.com.sg Its use supports the enforcement of bans on harmful veterinary drugs in food production.

The primary and most well-documented application of this compound is in the analysis of food products for residues of the banned antibiotic furazolidone. sigmaaldrich.comrsc.org Due to the carcinogenic and mutagenic properties of nitrofurans, their use in food-producing animals is prohibited in many jurisdictions, including the European Union. uq.edu.auanses.fr However, because the parent drugs are metabolized quickly, regulatory testing focuses on detecting their more stable, tissue-bound metabolites. uq.edu.aursc.org For furazolidone, the marker residue is 3-amino-2-oxazolidinone (B196048) (AOZ). rsc.org

Analytical methods involve hydrolyzing the sample to release the bound AOZ, which is then derivatized with 2-nitrobenzaldehyde (B1664092) (2-NBA) to form 2-NP-AOZ for improved detectability by LC-MS/MS. researchgate.netresearchgate.net this compound is added at the beginning of this process as an internal standard to provide accurate quantification. researchgate.netrsc.orgfssai.gov.in This methodology has been validated and applied to a wide array of complex food matrices.

Research Findings on the Use of this compound in Food Analysis

| Food Matrix | Analytical Method | Purpose of this compound | Key Findings |

| Shrimp, Poultry, Fish, Honey, Milk | LC-MS/MS | Internal standard for quantification of 2-NP-AOZ. sigmaaldrich.com | The method is effective for confirmatory analysis of nitrofuran metabolites in diverse food products. sigmaaldrich.com |

| Pork, Croaker, Honey | Wooden-Tip-Based SPME with LC-MS/MS | Internal standard for a rapid and cost-effective extraction method. researchgate.net | The method showed high recovery rates (87.5–112.7%) and low limits of detection (as low as 0.009 µg/kg), demonstrating its suitability for trace residue analysis. researchgate.net |

| Shrimp | LC-MS/MS | Internal standard for simultaneous determination of nitrofuran metabolites and chloramphenicol. | A single extraction and analysis method was successfully developed for multiple banned substances. |

| Eggs | LC-MS/MS | Internal standard to analyze AOZ residues. researchgate.net | The study found that AOZ levels significantly increased after boiling, suggesting analysis should be performed on cooked eggs for more reliable results. researchgate.net |

| Animal Fat | LC-MS/MS with Hydrophobic CMC Clean-up | Internal standard for analysis in high-fat matrices. rsc.org | A novel clean-up step using hydrophobic carboxymethyl cellulose (B213188) effectively removed fats while maintaining high analyte recovery (97–117%). rsc.org |

| Animal Plasma | UHPLC-MS/MS | Internal standard for detecting nitrofuran metabolites in plasma. teagasc.ie | The method allows for pre-slaughter screening and on-farm monitoring of livestock for illegal drug use. teagasc.ie |

These studies consistently demonstrate that the use of this compound is essential for achieving the low detection limits (often below the 1 µg/kg minimum required performance level set by the EU) and high accuracy required for regulatory compliance and food safety monitoring. researchgate.netuq.edu.auresearchgate.net

Ensuring food authenticity involves verifying that a product is what it claims to be and complies with all relevant food laws. The detection of banned substances is a critical aspect of this verification process. shimadzu.com.sg While this compound is not a marker for geographic origin or production method, its role in contaminant testing is integral to the broader goals of authenticity and traceability.

By enabling the accurate detection of illegal furazolidone residues, methods using this compound help authenticate a food product as compliant with safety regulations. A positive result for AOZ indicates that the product is adulterated and not authentic in the sense of being legally produced. Furthermore, this analytical capability is vital for traceability. When a contaminated product is identified, traceability systems allow authorities to track the product back through the supply chain to its source, enabling swift recalls and preventing further distribution of unsafe food. Therefore, the application of this compound in regulatory monitoring directly supports the integrity and traceability of the global food supply chain. iaea.orgshimadzu.com.sg

Food Contaminant Residue Analysis (e.g., veterinary drug metabolites, banned substances)

The primary utility of this compound, a deuterated stable isotope-labeled compound, is as an internal standard for the precise quantification of its non-labeled counterpart, 2-NP-AOZ. 2-NP-AOZ is a chemical derivative of 3-amino-2-oxazolidinone (AOZ), which is a stable, tissue-bound metabolite of the nitrofuran antibiotic, furazolidone. anses.frpharmacompass.com Due to the rapid metabolism of the parent nitrofuran drugs in animals, monitoring methods focus on detecting these persistent tissue-bound metabolites. nih.govuq.edu.au The process involves acid hydrolysis to release the metabolite (e.g., AOZ) from tissue proteins, followed by derivatization with 2-nitrobenzaldehyde (2-NBA) to form the nitrophenyl (NP) derivative (e.g., 2-NP-AOZ), which is more suitable for analysis by liquid chromatography–tandem mass spectrometry (LC-MS/MS). scielo.bracs.orgaensiweb.com The use of this compound as an internal standard is crucial in these analytical procedures to correct for variations in sample preparation and instrument response, ensuring accurate and reliable quantification. acs.orgresearchgate.net

Forensic and Toxicological Research (Non-Human Specific) Using this compound

In the realm of non-human forensic and toxicological research, this compound is instrumental in the monitoring of banned veterinary drugs in food-producing animals. Since the use of nitrofurans like furazolidone is prohibited in these animals in many jurisdictions, detecting their residues is a key aspect of food safety enforcement. anses.fr The stability of tissue-bound metabolites makes them excellent markers for illegal drug use. anses.frnih.gov

The analysis of non-human biological samples for nitrofuran residues is a critical forensic task to ensure compliance with food safety regulations. This compound serves as an indispensable internal standard for the quantification of the furazolidone metabolite, AOZ, in a variety of animal tissues and products. Parent nitrofuran drugs are often undetectable shortly after administration, but their metabolites can persist for weeks. nih.gov

Analytical methods, predominantly LC-MS/MS, are employed to detect the derivatized metabolite 2-NP-AOZ. scielo.brupm.edu.my By adding a known quantity of this compound at the beginning of the sample preparation process, analysts can account for procedural losses during extraction, hydrolysis, derivatization, and cleanup, as well as for matrix effects during the LC-MS/MS analysis. acs.orgresearchgate.net This approach has been validated and applied to numerous non-human biological matrices.

Table 1: Application of this compound in Non-Human Biological Sample Analysis

In Vitro and Ex Vivo Mechanistic Studies of Related Compounds (Non-Clinical)

While this compound itself is an analytical tool rather than a biologically active agent, it plays a vital supporting role in non-clinical in vitro and ex vivo studies aimed at understanding the mechanisms of related compounds, primarily the parent drug furazolidone and its primary metabolite AOZ. These studies investigate how furazolidone is metabolized, the nature of its binding to cellular macromolecules, and the bioavailability of its residues.

In vitro studies using rat and swine liver microsomes have been crucial in elucidating the metabolic fate of furazolidone. nih.govnih.gov These experiments demonstrated that furazolidone is rapidly converted into various metabolites and that a significant portion binds covalently to microsomal proteins. nih.govmdpi.com The formation of an open-chain acrylonitrile (B1666552) derivative has been identified as a key reactive intermediate in this process. nih.gov Accurate quantification of the metabolites formed and the extent of protein binding in these complex biological systems necessitates the use of robust analytical methods, where stable isotope-labeled standards are essential for precision.

Ex vivo research has further explored the fate of these protein-bound residues. Studies using isolated perfused rat gut segments and the Caco-2 intestinal cell line investigated the release and subsequent absorption of AOZ from digested protein-bound residues. acs.org It was found that while free AOZ could be absorbed, there was no indication that the larger protein-bound fragments could pass through the intestinal barrier. acs.org Other ex vivo studies have tracked the depletion of these bound residues from pig tissues over time, providing critical data for establishing withdrawal periods for veterinary drugs. nih.govnih.gov In all these mechanistic studies, the ability to accurately measure the concentration of AOZ, often at very low levels, is paramount, underscoring the importance of analytical methods that use internal standards like this compound.

Biochemical and Enzymatic Studies with this compound (Non-Human Specific)

In non-human specific biochemical and enzymatic research, this compound is an enabling tool for studies on microbial metabolism and enzyme kinetics, particularly concerning the action of nitrofuran antibiotics.

Elucidation of Metabolic Pathways in Microbial Systems

The elucidation of metabolic pathways in microorganisms is a fundamental area of biochemical research. Stable Isotope Probing (SIP) is a powerful technique used to trace the flow of atoms from a labeled substrate through metabolic networks. researchgate.netplos.org This approach can identify which microbes in a community consume a specific substrate and what metabolic products they form. nih.govnih.govresearchgate.net

Furazolidone is an antimicrobial agent whose efficacy relies on its metabolic activation by microbial enzymes. acs.org Studies on bacteria such as Escherichia coli have investigated the metabolic pathways responsible for furazolidone activation. nih.gov This research has identified specific nitroreductase enzymes that convert the drug into reactive, cytotoxic derivatives. nih.govacs.org A key product of this reductive metabolism is a cyano-derivative, and the process also leads to the formation of protein-bound residues containing the AOZ side chain. nih.gov To fully map these pathways and understand their regulation, it is necessary to quantify the various intermediates and end products. The use of stable isotope-labeled internal standards, such as AOZ-d4 (the precursor to this compound), is critical for achieving accurate measurements of metabolite concentrations within the complex matrix of a microbial culture or cell extract.

Enzyme Kinetic Studies with Related Analytes

Understanding the kinetics of enzymes that metabolize drugs is essential for pharmacology and toxicology. The antibacterial action of nitrofurans is dependent on their activation by bacterial nitroreductases, such as NfsA and NfsB in E. coli. acs.org Detailed kinetic studies have been performed on these enzymes to characterize their mechanism of action and substrate specificity.

These studies have shown that the enzymes operate via a ping-pong bi-bi mechanism, where the enzyme's flavin mononucleotide (FMN) cofactor is first reduced by a nicotinamide (B372718) cofactor (NADPH or NADH) and then, in turn, reduces the nitrofuran substrate. To determine key kinetic parameters like the Michaelis-Menten constant (Kₘ) and the catalytic rate (kcat), researchers must accurately measure the rate of substrate consumption or product formation over time.

Table 2: Kinetic Parameters of E. coli Nitroreductase NfsA with Related Analytes

While these studies often use spectrophotometric methods for purified enzyme systems, analyzing enzyme activity in more complex biological environments like cell lysates or microsomal preparations requires more specific and sensitive techniques like LC-MS/MS. In such scenarios, an internal standard like this compound would be essential for accurately quantifying the formation of the AOZ metabolite, thereby enabling reliable determination of the kinetic properties of the enzymes involved in furazolidone metabolism.

Synthesis and Advanced Characterization Methodologies for 2 Np Aoz D4

Synthetic Routes and Isotopic Labeling Strategies for 2-NP-AOZ-d4

The synthesis of this compound is a targeted process designed to introduce deuterium (B1214612) atoms at specific, non-exchangeable positions within the molecule. This ensures the stability of the isotopic label throughout sample preparation and analysis. The general strategy involves the formation of a deuterated core structure, which is then elaborated to the final product. smolecule.com

The synthesis of this compound is achieved through a multi-step pathway that begins with the construction of the core deuterated heterocycle, 3-amino-2-oxazolidinone-d4 (B563276) (AOZ-d4). biosynth.com While specific proprietary methods may vary, a general and plausible synthetic route can be outlined based on established organic chemistry principles for oxazolidinone formation.

A common approach involves the following key transformations:

Formation of a Deuterated Precursor: The synthesis typically starts with a deuterated building block. For the d4-labeling on the oxazolidinone ring, a precursor such as deuterated 2-hydrazinoethanol (2-hydrazinoethanol-d4) can be utilized.

Cyclization: This deuterated precursor undergoes a cyclization reaction to form the 5-membered oxazolidinone ring. This can be achieved by reacting it with a suitable carbonyl source, such as diethyl carbonate, under basic conditions. This step yields the key intermediate, 3-amino-2-oxazolidinone-d4 (AOZ-d4).

Condensation: The final step is the condensation of the amino group of AOZ-d4 with 2-nitrobenzaldehyde (B1664092). This reaction forms the characteristic imine (or Schiff base) linkage, yielding the target molecule, this compound. smolecule.com

This multi-step approach allows for precise control over the location of the deuterium labels.

The specificity of deuterium incorporation is crucial for the function of this compound as an internal standard. The deuterium atoms are strategically placed on the C4 and C5 positions of the oxazolidinone ring, as indicated by its chemical name and structure. lgcstandards.com

The primary technique to achieve this specific labeling is the use of isotopically enriched precursors during the synthesis. By starting with a molecule that already contains deuterium at the desired locations, such as 2-hydrazinoethanol-d4, the isotopic labels are carried through the synthetic sequence into the final product. This method is generally preferred as it provides high levels of deuterium incorporation with excellent regioselectivity.

Alternative modern methods for deuteration of heterocyclic compounds exist, such as catalyst-mediated H/D exchange using heavy water (D₂O) as the deuterium source. nih.govgoogle.com For instance, ruthenium catalysts have been shown to facilitate selective deuteration under mild conditions. nih.gov However, for the production of high-purity analytical standards like this compound, the synthetic approach using pre-labeled building blocks remains a robust and reliable strategy.

Table 1: Key Synthetic Intermediates and Reagents

| Compound/Reagent | Role in Synthesis |

| 2-Hydrazinoethanol-d4 | Deuterated starting material to build the core ring structure. |

| Diethyl Carbonate | C1 source for the formation of the oxazolidinone ring. |

| 3-Amino-2-oxazolidinone-d4 (AOZ-d4) | Key deuterated intermediate with a free amino group. biosynth.com |

| 2-Nitrobenzaldehyde | Final reactant that condenses with AOZ-d4. smolecule.com |

Multi-Step Synthesis Pathways for Deuterated Analogs

Spectroscopic and Chromatographic Characterization Techniques for Research-Grade this compound

To be used as a research-grade standard, this compound must be thoroughly characterized to confirm its chemical structure, chemical purity, and isotopic enrichment. This is accomplished using a combination of advanced spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structural elucidation and is particularly vital for assessing the success of isotopic labeling. For this compound, ¹H NMR and ²H (Deuterium) NMR would be employed.

In the ¹H NMR spectrum of a successfully synthesized sample, the signals corresponding to the protons at the C4 and C5 positions of the oxazolidinone ring would be absent or significantly diminished. The degree of disappearance of these signals relative to other protons in the molecule (e.g., on the nitrophenyl ring) allows for a quantitative assessment of the isotopic enrichment. Conversely, a ²H NMR spectrum would show signals at the chemical shifts corresponding to the C4 and C5 positions, confirming the location of the deuterium incorporation. While specific spectral data for this compound are not widely published, the application of NMR is a standard quality control step in the manufacture of isotopically labeled standards. guidechem.com

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition and isotopic pattern of this compound. It provides a highly accurate mass measurement, allowing for the verification of the molecular formula C₁₀H₅D₄N₃O₄. lgcstandards.com The observed monoisotopic mass should align closely with the theoretical value of 239.0844 g/mol . smolecule.comguidechem.com

In the context of its use as an internal standard, this compound is analyzed using tandem mass spectrometry (LC-MS/MS). In this technique, the molecule is ionized, and a specific precursor ion is selected and fragmented to produce characteristic product ions. These transitions are highly specific and are used for quantification. Research has identified key mass transitions for this compound that are used in analytical methods. uq.edu.au

Table 2: HRMS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₅D₄N₃O₄ | |

| Monoisotopic Mass | 239.0844 g/mol | lgcstandards.com |

| Precursor Ion (M+H)⁺ | m/z 240.0 | uq.edu.au |

| Product Ion | m/z 134.1 | uq.edu.au |

Chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS), are used to determine the chemical purity of this compound. These methods separate the target compound from any starting materials, by-products, or other impurities. The purity is assessed by integrating the peak area of this compound relative to the total area of all detected peaks in the chromatogram.

As this compound is an internal standard for the analysis of nitrofuran metabolites, the chromatographic conditions are typically designed to be compatible with the analysis of the non-labeled analyte. A typical method would employ a reversed-phase HPLC column (e.g., C18) with a gradient elution using a mobile phase consisting of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives such as acetic acid to improve peak shape and ionization. lcms.cz For example, a study analyzing nitrofuran metabolites used a gradient program with a mobile phase of water and methanol, both containing 0.05% acetic acid. lcms.cz The retention time of this compound under specific conditions is a key parameter for its identification. One study reported a retention time of 2.08 minutes for 2-NP-d4-AOZ using a UPLC-MS/MS system. uq.edu.au

Theoretical and Mechanistic Considerations of 2 Np Aoz D4 in Research

Fundamental Principles of Stable Isotope Labeling in Quantitative Chemical Analysis

Stable isotope labeling is a powerful technique that utilizes non-radioactive isotopes to tag molecules for tracing and quantification. creative-proteomics.comlongdom.org 2-NP-AOZ-d4 is a stable isotope-labeled internal standard (SILIS), designed for use with mass spectrometry. smolecule.com The core principle underpinning its use is isotope dilution , a method for absolute quantification. metwarebio.com

The process involves adding a precisely known amount of the labeled standard (this compound) to a sample containing an unknown quantity of the native, unlabeled analyte (2-NP-AOZ). metwarebio.com The sample is then processed through extraction, purification, and finally, analysis by a mass-sensitive detector, typically LC-MS/MS.

The fundamental principles that make this technique robust are:

Chemical Equivalence : The stable isotopes (like deuterium) have the same electronic configurations and, therefore, nearly identical chemical properties to their lighter counterparts. metwarebio.com This means that this compound behaves virtually identically to the unlabeled 2-NP-AOZ during every step of sample preparation and analysis, including extraction efficiency, chromatographic retention time, and ionization efficiency. mdpi.com

Physical Detectability : While chemically similar, the labeled and unlabeled compounds are easily distinguished by a mass spectrometer due to their mass difference. longdom.orgmetwarebio.com The four deuterium (B1214612) atoms in this compound give it a mass that is 4 Daltons higher than the analyte, allowing the instrument to measure the signal intensity for each compound independently.

By measuring the ratio of the signal from the analyte to the signal from the known amount of internal standard, the initial concentration of the analyte in the sample can be calculated with high precision. This ratio corrects for any loss of analyte during sample workup or fluctuations in instrument response, as both the analyte and the standard are affected proportionally. longdom.org

Table 2: Key Principles of Stable Isotope Labeling in Quantitative Analysis This table is interactive. You can sort and filter the data.

| Principle | Description | Relevance to this compound |

|---|---|---|

| Isotope Dilution | A known amount of a labeled standard is added to a sample to quantify the unlabeled analyte. metwarebio.com | This compound is added to samples to quantify the nitrofuran metabolite derivative 2-NP-AOZ. |

| Chemical Equivalence | Labeled and unlabeled compounds share identical chemical properties and reactivity. metwarebio.com | Ensures that this compound and 2-NP-AOZ behave the same during sample preparation and analysis. |

| Mass Differentiation | The mass difference allows a mass spectrometer to distinguish between the standard and the analyte. longdom.org | The +4 mass shift of this compound allows for its distinct detection alongside the analyte. |

| Ratio Measurement | The concentration is determined from the signal ratio of the analyte to the standard. | This ratio corrects for analytical variability, leading to high accuracy and precision. |

Theoretical Models for Predicting Matrix Effects and the Role of Internal Standards

One of the most significant challenges in quantitative analysis, particularly with LC-MS using electrospray ionization (ESI), is the "matrix effect". nih.gov Matrix effects are the alteration (suppression or enhancement) of the ionization of a target analyte by co-eluting compounds from the sample matrix. nih.govacs.org These effects are variable and unpredictable, leading to inaccurate and unreliable quantitative results if not properly addressed. depauw.edu

Theoretical models to predict matrix effects are complex and an active area of research. Some models attempt to correlate the severity of matrix effects with factors like the concentration of easily ionizable elements or the total ion current. acs.orgresearchgate.net Machine learning algorithms have also been employed to build predictive models based on various analytical parameters. researchgate.net However, a universally applicable predictive model remains elusive due to the vast complexity and variability of sample matrices (e.g., milk, honey, animal tissue). vetdergikafkas.org

Given the difficulty of predicting matrix effects, the most effective strategy is to correct for them during the analysis. This is the primary role of an internal standard. The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound. acs.org

Here's why a SILIS is the gold standard for correction:

Co-elution: this compound has the same chromatographic properties as 2-NP-AOZ and will elute from the liquid chromatography column at the same time.

Identical Ionization Behavior: Because it passes through the ESI source at the exact same moment and in the same chemical environment as the analyte, it is subject to the very same matrix effects (ion suppression or enhancement). acs.org

Reliable Correction: Since both the analyte and the internal standard are affected proportionally, the ratio of their signals remains constant regardless of the magnitude of the matrix effect. This allows for the accurate calculation of the analyte concentration even in the presence of severe signal suppression or enhancement. depauw.edu

While other types of internal standards (e.g., a structurally similar but non-isotopic compound) can be used, they may not co-elute perfectly or respond to matrix effects in the exact same way, introducing potential errors. The use of a SILIS like this compound is the most robust and widely accepted approach to overcome the challenges of matrix effects in quantitative LC-MS/MS analysis. acs.orgdepauw.edu

Table 3: Strategies for Mitigating Matrix Effects in Quantitative Analysis This table is interactive. You can sort and filter the data.

| Strategy | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Sample Dilution | Reduces the concentration of matrix components that cause interference. acs.org | Simple to implement. | May reduce analyte concentration below the limit of detection. |

| Matrix Matching | Preparing calibration standards in a matrix identical to the sample. depauw.edu | Can be effective if the matrix is known and consistent. | Often impractical or impossible for complex and variable samples. |

| Improved Sample Cleanup | Removing interfering matrix components before analysis. | Can significantly reduce matrix effects. | May be time-consuming, costly, and can lead to analyte loss. |

| Use of a SILIS (e.g., this compound) | The standard co-elutes and experiences identical matrix effects as the analyte, providing a reliable correction factor. acs.org | Considered the "gold standard" for accuracy; corrects for both matrix effects and sample loss. | Labeled standards can be expensive and are not available for all analytes. |

Quality Assurance and Quality Control Qa/qc in Research Utilizing 2 Np Aoz D4

Development of Reference Materials and Certified Standards for Research Use

The foundation of any accurate quantitative analysis is the availability of well-characterized reference materials and certified standards. 2-NP-AOZ-d4, a deuterium-labeled analog of 2-NP-AOZ, serves as an indispensable internal standard for the detection and quantification of the furazolidone (B1674277) metabolite, 3-amino-2-oxazolidinone (B196048) (AOZ). medchemexpress.comauftragssynthese.com Its synthesis and certification are critical steps in ensuring the validity of analytical methods.

Synthesis and Certification:

The synthesis of this compound involves the introduction of four deuterium (B1214612) atoms into the 2-NP-AOZ molecule. lgcstandards.com This isotopic labeling results in a mass shift of +4, allowing it to be distinguished from the non-labeled analyte by mass spectrometry. The production of these standards is often carried out by specialized laboratories and commercial suppliers who adhere to stringent quality control protocols. lgcstandards.comcymitquimica.comcrmlabstandard.compharmaffiliates.comqmx.com

Certification of these reference materials typically involves a comprehensive characterization process to confirm their chemical identity, purity, and isotopic enrichment. This is often performed in accordance with internationally recognized standards, such as ISO 17034, which outlines the requirements for the competence of reference material producers. lgcstandards.com A certificate of analysis accompanies the standard, providing crucial information such as the CAS number (1007478-57-0), molecular formula (C10H5D4N3O4), molecular weight (239.22 g/mol ), and purity, which is often greater than 95%. lgcstandards.comlgcstandards.com

Importance in Analytical Methods:

The use of this compound as an internal standard is crucial for mitigating variability in analytical procedures. nih.govlgcstandards.com In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), it is added to samples at a known concentration before sample preparation. fda.govfda.gov Because this compound is chemically almost identical to the analyte of interest (2-NP-AOZ), it experiences similar losses during extraction, cleanup, and derivatization, as well as similar ionization effects in the mass spectrometer. lgcstandards.com By comparing the signal of the analyte to the signal of the internal standard, analysts can accurately quantify the concentration of the analyte, even in complex matrices like food products. isolife.nl

Several validated methods for the detection of nitrofuran metabolites in various matrices, including aquaculture products, honey, and soft-shell turtle powder, explicitly rely on this compound as an internal standard. fda.govlcms.czresearchgate.netresearchgate.netnih.gov For instance, a harmonized method developed by the FDA for the analysis of nitrofuran metabolites in aquaculture products specifies the use of a mixed internal standard solution containing this compound. fda.govfda.gov

The following table provides an overview of the key properties of the this compound reference standard:

| Property | Value | Source |

| CAS Number | 1007478-57-0 | auftragssynthese.comlgcstandards.comcymitquimica.comqmx.comlgcstandards.com |

| Alternate CAS Number | 19687-73-1 | lgcstandards.com |

| Molecular Formula | C10H5D4N3O4 | |

| Molecular Weight | 239.22 g/mol | lgcstandards.comcymitquimica.com |

| IUPAC Name | 4,4,5,5-tetradeuterio-3-[(E)-(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one | lgcstandards.com |

| Purity | >95% (HPLC) | lgcstandards.com |

| Appearance | Pale Yellow to Light Green Solid | |

| Storage Temperature | -20°C |

Inter-Laboratory Comparison Studies and Harmonization of Methods

Ensuring consistency and comparability of results across different laboratories is a fundamental goal of QA/QC. Inter-laboratory comparison (ILC) studies, also known as proficiency testing, are essential for achieving this. compalab.orgnist.goveas-eth.org In the context of this compound analysis, these studies play a vital role in validating analytical methods and ensuring that different laboratories can produce equivalent results.

The Role of ILCs:

ILCs involve distributing identical samples to multiple laboratories for analysis. compalab.org The results are then compared to a reference value to assess the performance of each laboratory. compalab.org This process helps to identify any systematic errors or biases in a laboratory's methodology and provides an objective measure of their analytical competence. nist.gov For the analysis of nitrofuran metabolites, proficiency tests are crucial for ensuring that laboratories can accurately detect these banned substances at the required low levels. fao.orgd-nb.info

A final report from an interlaboratory comparison aimed at characterizing a certified reference material for nitrofuran metabolites in chicken meat highlighted the use of isotopically-labeled analytes, including AOZ-d4, as internal standards by participating laboratories. Such studies are instrumental in the development and certification of new reference materials.

Harmonization of Analytical Methods:

Harmonization of analytical methods is the process of establishing a common, agreed-upon procedure to be used by different laboratories. This reduces variability between labs and ensures that results are comparable, regardless of where the analysis was performed. The U.S. Food and Drug Administration (FDA) has developed a harmonized method (LIB 4597) for the analysis of nitrofuran metabolites in aquaculture products, which has undergone multi-laboratory validation. fda.govfda.gov This method explicitly utilizes this compound as part of a mixed internal standard solution, demonstrating the importance of this compound in standardized analytical protocols. fda.govfda.gov

The development of such harmonized methods often involves extensive validation to ensure they are robust, reliable, and fit for purpose. fda.govfda.gov This validation process typically assesses parameters such as accuracy, precision, selectivity, and the limit of detection. d-nb.info

The following table summarizes the key aspects of inter-laboratory comparisons and method harmonization for this compound analysis:

| Aspect | Description | Importance |

| Inter-Laboratory Comparisons (ILCs) | Multiple laboratories analyze identical samples to assess and compare their analytical performance. compalab.orgnist.gov | Validates analytical methods, identifies laboratory-specific issues, and ensures the reliability of results across different testing facilities. compalab.orgnist.gov |

| Proficiency Testing (PT) | A type of ILC used to evaluate the competence of participating laboratories. compalab.org | Provides an external and objective assessment of a laboratory's ability to produce accurate and reliable data. compalab.org |

| Method Harmonization | The process of establishing a single, standardized analytical procedure for use by multiple laboratories. | Reduces inter-laboratory variability and ensures that results are comparable and consistent. |

| Validated Harmonized Methods | Standardized methods that have been rigorously tested and proven to be reliable and accurate for their intended purpose. fda.govfda.gov | Provide a benchmark for analytical performance and are often required for regulatory purposes. fda.govfda.gov |

Best Practices for Ensuring Data Integrity and Reproducibility in Research Applications

Data integrity and reproducibility are the cornerstones of credible scientific research. In the context of analytical chemistry, this means ensuring that the data generated is accurate, complete, and can be independently verified. The use of this compound as an internal standard is a key component of this, but it must be supported by a robust framework of best practices. isolife.nl

Foundational Principles of Data Integrity:

The widely recognized "ALCOA+" principles provide a framework for maintaining data integrity. cefic.org These principles state that data should be:

A ttributable: Who performed an action and when?

L egible: Can you read the data?

C ontemporaneous: Recorded at the time the work was done.

O riginal: Is it the first recording or a certified copy?

A ccurate: Does the data reflect the actual event?

+ Complete, Consistent, Enduring, and Available.

Adherence to these principles is crucial for all stages of the analytical process, from sample receipt to data reporting. cefic.orgpicscheme.org

Technical and Procedural Controls:

To ensure data integrity and reproducibility, a combination of technical and procedural controls should be implemented. These include:

Validated Analytical Methods: Using fully validated methods, such as those described in section 6.2, is fundamental. d-nb.info Method validation demonstrates that the analytical procedure is suitable for its intended purpose and provides assurance of the reliability of the results. d-nb.info

System Suitability Tests: Before running a sequence of samples, system suitability tests should be performed to ensure that the analytical system (e.g., the LC-MS/MS instrument) is performing correctly.

Use of Internal Standards: As previously discussed, the consistent use of isotopically labeled internal standards like this compound is a critical best practice for ensuring accurate quantification. isolife.nlsmolecule.com

Calibration and Quality Control Samples: Each analytical run should include calibration standards to create a standard curve and quality control (QC) samples at various concentrations to monitor the accuracy and precision of the analysis. fda.gov

Clear Standard Operating Procedures (SOPs): Detailed SOPs should be in place for all aspects of the analytical process, from sample preparation to data analysis and reporting.

Audit Trails: For electronic data systems, audit trails should be enabled to track all changes to the data, ensuring that any modifications are documented and attributable. atlan.com

Data Backup and Archiving: Regular backups of all raw and processed data are essential to prevent data loss. atlan.comacceldata.io Data should also be archived in a secure and accessible format for a defined period. acceldata.io

The following table outlines key best practices for ensuring data integrity and reproducibility in research involving this compound:

| Best Practice | Description | Rationale |

| Method Validation | Rigorous testing of an analytical method to confirm its suitability for the intended purpose. d-nb.info | Ensures the accuracy, precision, and reliability of the analytical data. d-nb.info |

| System Suitability | Tests performed before sample analysis to verify that the analytical system is functioning correctly. | Confirms that the instrumentation is capable of producing acceptable data. |

| Internal Standardization | Addition of a known amount of an isotopically labeled compound (e.g., this compound) to all samples, standards, and blanks. isolife.nlsmolecule.com | Corrects for variations in sample preparation and instrument response, leading to more accurate quantification. lgcstandards.comisolife.nl |

| Calibration and QC | Analysis of calibration standards to generate a standard curve and QC samples to monitor method performance. fda.gov | Ensures the accuracy and precision of the analytical run. fda.gov |

| SOPs | Detailed, written instructions for performing routine laboratory procedures. | Promotes consistency and reduces the risk of errors. |

| Audit Trails | Secure, computer-generated, time-stamped records that allow for the reconstruction of events related to the creation, modification, or deletion of electronic records. atlan.com | Enhances data security and traceability, making it possible to track all actions performed on the data. atlan.com |

| Data Backup and Archiving | The process of creating copies of data to protect against data loss and storing data for long-term retention. atlan.comacceldata.io | Safeguards against the loss of valuable research data and ensures its availability for future reference or inspection. atlan.comacceldata.io |

By implementing these comprehensive QA/QC measures, researchers utilizing this compound can have a high degree of confidence in the integrity and reproducibility of their findings, which is essential for both regulatory compliance and the advancement of scientific knowledge.

Future Research Directions and Emerging Methodologies Involving 2 Np Aoz D4

Integration with Novel Analytical Platforms (e.g., Ion Mobility Spectrometry, Capillary Electrophoresis-MS)

The integration of 2-NP-AOZ-d4 with advanced analytical platforms like Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) and Capillary Electrophoresis-Mass Spectrometry (CE-MS) represents a significant leap forward. These techniques offer additional dimensions of separation, which is crucial when analyzing complex matrices such as food products or biological samples.

Ion mobility spectrometry separates ions based on their size, shape, and charge. When coupled with mass spectrometry, it can differentiate between isomers and remove interfering background ions, thereby improving the signal-to-noise ratio. The use of this compound as an internal standard in an IMS-MS workflow would allow for more confident identification and quantification of the target analyte, AOZ, by providing a stable reference point in both the chromatographic and ion mobility domains. Although direct studies coupling this compound with IMS are emerging, the application of IMS for detecting drug residues in animal products is established, indicating a clear path for its integration. yok.gov.tr

Capillary electrophoresis is a high-resolution separation technique particularly well-suited for polar and charged molecules like drug metabolites. Coupling CE with MS provides a powerful tool for metabolic studies. The use of this compound in CE-MS methods can correct for variations in migration time and ionization efficiency, which is essential for accurate quantification in the low-volume, high-efficiency environment of CE.

Table 1: Potential Applications of this compound with Novel Analytical Platforms

| Analytical Platform | Advantage of Integration with this compound | Potential Research Application |

| Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | Provides an additional dimension of separation, improving specificity and reducing matrix effects. This compound serves as a reference for both drift time and m/z. | Differentiating AOZ from isomeric or isobaric interferences in complex food matrices like honey or processed meats. |

| Capillary Electrophoresis-Mass Spectrometry (CE-MS) | Offers high-efficiency separation for polar metabolites. This compound corrects for injection volume and ionization variability, ensuring quantitative accuracy. | Analysis of AOZ in biological fluids where sample volume is limited and high separation efficiency is required. |

High-Throughput Screening Methodologies Incorporating this compound

High-throughput screening (HTS) is essential in areas like food safety and environmental monitoring, where large numbers of samples must be analyzed rapidly and cost-effectively. The reliability of HTS methods hinges on robust quality control and the minimization of false positives and negatives.

This compound is an ideal internal standard for developing automated HTS workflows for nitrofuran metabolite detection. smolecule.com Its chemical and physical properties closely mimic the native analyte, ensuring that it behaves similarly during sample preparation, extraction, and analysis. This allows it to effectively compensate for variations in the analytical process. By incorporating this compound, HTS methods can achieve the accuracy and precision required for regulatory compliance and public health monitoring. smolecule.com These automated methods are often based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), where the distinct mass of the deuterated standard allows for unambiguous detection alongside the target analyte. smolecule.com

Table 2: Role of this compound in High-Throughput Screening

| HTS Application Area | Function of this compound | Methodological Advantage |

| Food Safety Monitoring | Internal standard for automated LC-MS/MS analysis of animal-derived food products. | Corrects for matrix effects and variations in extraction recovery, enabling reliable quantification across many samples. smolecule.com |

| Environmental Surveillance | Quality control standard in screening for veterinary drug residues in environmental samples (e.g., water, soil). | Ensures method performance and data comparability between different batches and laboratories. |

Expansion into Emerging Research Areas (e.g., Omics Technologies, Non-Targeted Screening)

The utility of this compound is poised to expand into broader research fields like metabolomics and non-targeted screening (NTS). These "omics" technologies aim to capture a holistic view of all small molecules within a biological system. targetanalysis.gr

In targeted metabolomics , this compound already serves as a critical tool for the precise measurement of AOZ, a key biomarker of furazolidone (B1674277) exposure. medchemexpress.com Future studies could use this capability to investigate the metabolic fate of furazolidone in greater detail, potentially identifying new metabolic pathways or interactions within the broader metabolome.

In non-targeted screening , where the goal is to identify a wide array of known and unknown chemicals in a sample, stable isotope-labeled standards are invaluable for quality assurance. This compound can be included in NTS workflows as a system suitability standard to monitor instrument performance. Furthermore, its presence can aid in the confident identification of AOZ when it appears as an unexpected feature in a non-targeted analysis, helping to link observed biological effects to the use of illegal veterinary drugs.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing and characterizing 2-NP-AOZ-d4 to ensure isotopic purity?

- Methodological Answer : Synthesis must include steps to confirm deuterium incorporation, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For isotopic purity, compare -NMR spectra of 2-NP-AOZ (non-deuterated) and this compound to verify the absence of proton signals in the deuterated compound. Ensure proper labeling consistency between the main text and supplementary materials, as discrepancies in compound numbering or data reporting can invalidate reproducibility .

Q. How should this compound be stored to maintain stability in long-term studies?

- Methodological Answer : Store lyophilized powder at -20°C for up to 3 years. For dissolved samples (e.g., in DMSO), use -80°C to prevent degradation. Validate storage conditions via periodic stability testing using high-performance liquid chromatography (HPLC) to monitor decomposition products. Include batch-specific stability data in supplementary materials .

Q. What analytical techniques are recommended for quantifying AOZ residues using this compound as an internal standard?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated this compound to correct for matrix effects. Calibration curves should span the expected residue range (e.g., 0.1–50 µg/kg). Include validation parameters (e.g., recovery rates, limit of detection) following guidelines in , which mandates detailed experimental protocols for replication .

Advanced Research Questions

Q. How can researchers address discrepancies in recovery rates when using this compound across different tissue matrices?

- Methodological Answer : Perform matrix-matched calibration by spiking deuterated standards into blank tissue homogenates. Analyze variance using ANOVA to identify tissue-specific interference (e.g., lipid content). If recovery rates differ by >15%, optimize extraction protocols (e.g., solid-phase extraction with lipid-removal cartridges) and document adjustments in the methods section .

Q. What strategies are effective in minimizing isotope effects during AOZ derivatization with this compound?

- Methodological Answer : Deuterium kinetic isotope effects (KIE) can alter reaction rates. To mitigate this:

- Use excess derivatizing agent (e.g., 2-nitrobenzaldehyde) to ensure complete reaction.

- Validate derivatization efficiency via parallel experiments with non-deuterated and deuterated standards.

- Report reaction time and temperature deviations in supplementary data to aid troubleshooting .

Q. How should researchers design experiments to validate the specificity of this compound in complex biological samples?

- Methodological Answer : Conduct cross-reactivity studies with structurally similar metabolites (e.g., 3-NP-AMOZ). Use high-resolution MS (HRMS) to distinguish isotopic patterns and confirm the absence of interference. Include chromatograms and spectral data in supplementary files, adhering to ’s requirements for clarity and consistency .

Q. What statistical approaches are recommended for reconciling contradictory data in multi-laboratory AOZ residue studies using this compound?

- Methodological Answer : Apply interlaboratory concordance tests (e.g., Cohen’s kappa coefficient) to evaluate reproducibility. If discrepancies persist, conduct blinded re-analysis of samples at a reference laboratory. Document all protocols in line with ’s emphasis on transparency and peer review .

Methodological Best Practices

- Data Reporting : Follow ’s guidelines for NMR and HRMS

- Include - and -NMR shifts with baseline resolution.

- Provide HRMS m/z values with <5 ppm error.

- Ethical Compliance : For animal studies, specify dosing calculations (e.g., mg/kg) and formulation preparation steps as outlined in .

- Literature Review : Prioritize peer-reviewed journals and avoid non-academic sources (e.g., commercial websites), as emphasized in and 14 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.